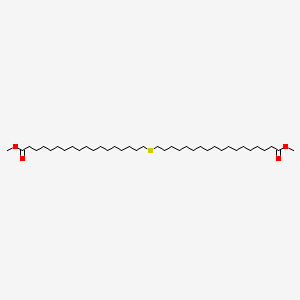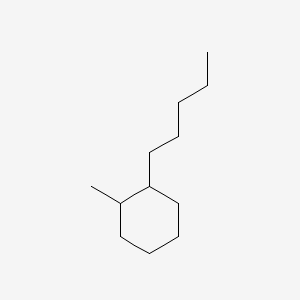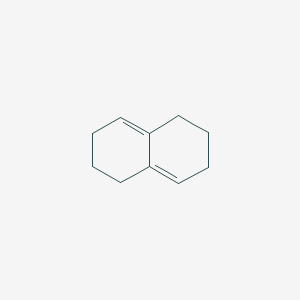
1,2,3,5,6,7-Hexahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5,6,7-Hexahydronaphthalene is an organic compound with the molecular formula C10H14 It is a derivative of naphthalene, where six hydrogen atoms are added to the naphthalene structure, resulting in a partially saturated bicyclic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,5,6,7-Hexahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process involves the addition of hydrogen (H2) to naphthalene in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. The reaction can be represented as follows:
C10H8+3H2→C10H14
Industrial Production Methods: In an industrial setting, the hydrogenation process is carried out in large reactors where naphthalene is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yields and purity of this compound.
化学反応の分析
Types of Reactions: 1,2,3,5,6,7-Hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further hydrogenation can lead to the formation of fully saturated decalin.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of decalin.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1,2,3,5,6,7-Hexahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,5,6,7-Hexahydronaphthalene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.
類似化合物との比較
1,2,3,5,6,7-Hexahydronaphthalene can be compared with other similar compounds, such as:
Decalin (Decahydronaphthalene): Fully saturated version of naphthalene with ten hydrogen atoms added.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially saturated naphthalene with four hydrogen atoms added.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical properties and reactivity compared to its fully or partially saturated counterparts.
特性
CAS番号 |
53081-69-9 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
1,2,3,5,6,7-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h5,8H,1-4,6-7H2 |
InChIキー |
SWLWSBSYAFWAQK-UHFFFAOYSA-N |
正規SMILES |
C1CC=C2CCCC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
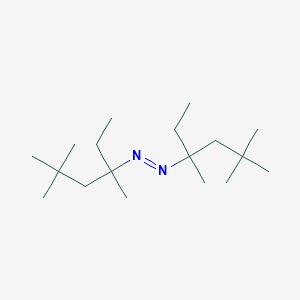

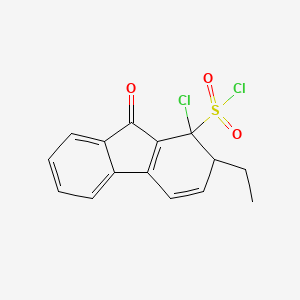
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
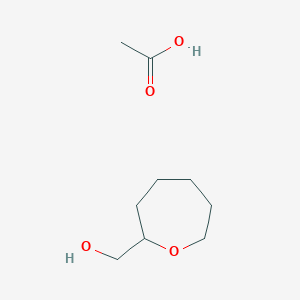
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
